molecular formula C11H20O2 B14006139 1-(1-Hydroxycyclopentyl)cyclohexanol CAS No. 20170-99-4

1-(1-Hydroxycyclopentyl)cyclohexanol

Cat. No.: B14006139
CAS No.: 20170-99-4
M. Wt: 184.27 g/mol
InChI Key: FLPGXRXHSWPSFZ-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclopentyl)cyclohexanol is an organic compound with the molecular formula C11H20O2. This compound features a cyclohexanol ring substituted with a hydroxycyclopentyl group.

Preparation Methods

The synthesis of 1-(1-Hydroxycyclopentyl)cyclohexanol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with cyclopentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

1-(1-Hydroxycyclopentyl)cyclohexanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Properties

IUPAC Name

1-(1-hydroxycyclopentyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10(6-2-1-3-7-10)11(13)8-4-5-9-11/h12-13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPGXRXHSWPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2(CCCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288846
Record name 1-(1-hydroxycyclopentyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20170-99-4
Record name NSC57852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-hydroxycyclopentyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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